Edaravone trimer Edaravone trimer Edaravone Trimer is an impurity of Edaravone. Edaravone is a novel potent free radical scavenger that reduces reactive oxygen species, inhibits apoptosis, and blocks nonenzymatic peroxidation and lipoxygenase activity.
Brand Name: Vulcanchem
CAS No.: 68195-63-1
VCID: VC21333460
InChI: InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3
SMILES: CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6
Molecular Formula: C30H26N6O3
Molecular Weight: 518.6 g/mol

Edaravone trimer

CAS No.: 68195-63-1

VCID: VC21333460

Molecular Formula: C30H26N6O3

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

Edaravone trimer - 68195-63-1

Description

Edaravone trimer is a derivative of edaravone, a pyrazalone compound known for its antioxidant and free radical scavenging properties. Edaravone itself is widely used in the treatment of oxidative stress-related diseases such as amyotrophic lateral sclerosis (ALS) and ischemic stroke. The trimer form of edaravone is formed through the polymerization of edaravone radicals, resulting in a compound with potentially enhanced stability and unique properties compared to its monomeric form.

Formation and Stability of Edaravone Trimer

The formation of edaravone trimer involves the reaction of edaravone radicals. This process can occur in aqueous solutions, particularly under conditions that facilitate radical formation, such as high temperatures and the presence of oxygen . The stability of the trimer is a significant aspect of its potential applications, as it may exhibit reduced degradation over time compared to other oxidative species formed during radical reactions.

Molecular Mechanism

The molecular mechanism of edaravone trimer involves its ability to donate electrons to neutralize free radicals, thereby preventing cellular damage. This action is similar to that of edaravone but may be enhanced due to the trimer's stability and unique structural properties.

Research Findings and Potential Applications

Research on edaravone trimer is ongoing, with studies focusing on its potential as a neuroprotective agent. The compound's stability and ability to interact with biological systems make it an interesting subject for further investigation in the treatment of oxidative stress-related diseases.

CAS No. 68195-63-1
Product Name Edaravone trimer
Molecular Formula C30H26N6O3
Molecular Weight 518.6 g/mol
IUPAC Name 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3
Standard InChIKey NJMSAXXLZUMLAT-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6
Canonical SMILES CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6
Synonyms 5,​5',​5''-​trimethyl-​2,​2',​2''-​triphenyl-[4,​4':4',​4''-​Ter-​4H-​pyrazole]​-​3,​3',​3''(2H,​2'H,​2''H)​-​trione; 4,4-bis(3-methyl-5-oxo-1-phenyl(2-pyrazolin-4-yl))-3-methyl-1-phenyl-2-pyrazol in-5-one; 2-Phenyl-5-methyl-4,4-bis(2-phenyl-3-oxo-5-methyl-3,4-dihydro-2H-pyrazole-4-yl)-3,4-dihydro-2H-pyrazole-3-one
PubChem Compound 11841550
Last Modified Apr 15 2024

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